methyl 4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE is a complex organic compound with a molecular formula of C24H32N2O2 This compound is characterized by the presence of a triazine ring substituted with morpholine groups and a hydrazone linkage to a benzoate ester
Preparation Methods
The synthesis of METHYL 4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE typically involves multiple steps. The initial step often includes the formation of the triazine ring, followed by the introduction of morpholine groups. The hydrazone linkage is then formed by reacting the triazine derivative with a hydrazine compound. Finally, the benzoate ester is introduced through esterification reactions . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
METHYL 4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The morpholine groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
METHYL 4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The triazine ring and morpholine groups play a crucial role in binding to these targets, modulating their activity. The hydrazone linkage allows for reversible interactions, making it a versatile compound in various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other triazine derivatives and hydrazone-linked molecules. Compared to these, METHYL 4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE is unique due to the presence of both morpholine groups and a benzoate ester, which confer distinct chemical and biological properties. Other similar compounds include:
- 2,4,6-Tris(morpholin-4-yl)-1,3,5-triazine
- Hydrazone derivatives of benzoic acid .
Properties
Molecular Formula |
C20H25N7O4 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
methyl 4-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C20H25N7O4/c1-29-17(28)16-4-2-15(3-5-16)14-21-25-18-22-19(26-6-10-30-11-7-26)24-20(23-18)27-8-12-31-13-9-27/h2-5,14H,6-13H2,1H3,(H,22,23,24,25)/b21-14+ |
InChI Key |
HNZPBOSMQIQMML-KGENOOAVSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.